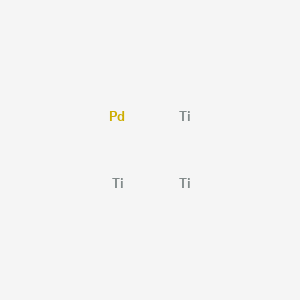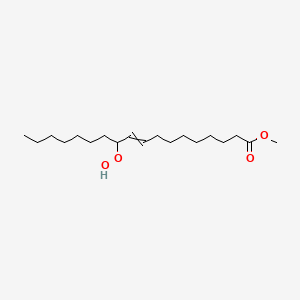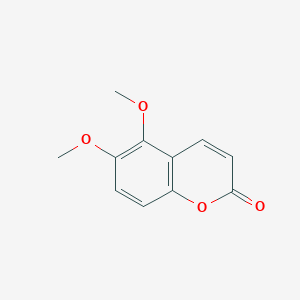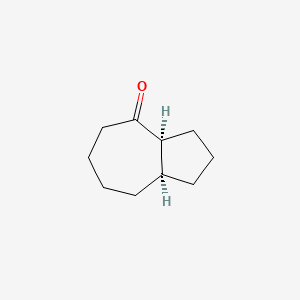
Palladium--titanium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–titanium (1/3) is a compound consisting of palladium and titanium in a 1:3 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes. The combination of palladium and titanium results in a material that exhibits excellent catalytic activity, thermal stability, and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of palladium–titanium (1/3) can be achieved through various synthetic routes. One common method involves the deposition-precipitation with urea (DPU) method, where palladium and titanium precursors are co-deposited onto a support material, such as titanium dioxide, followed by calcination to form the desired compound . Another method involves the sol-gel process, where palladium and titanium precursors are mixed in a sol-gel solution, followed by gelation and calcination .
Industrial Production Methods
In industrial settings, palladium–titanium (1/3) is often produced using high-temperature reduction processes. This involves the reduction of palladium and titanium oxides in a hydrogen atmosphere at elevated temperatures. The resulting material is then subjected to further processing, such as milling and sieving, to obtain the desired particle size and morphology .
Chemical Reactions Analysis
Types of Reactions
Palladium–titanium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the palladium component, which is known for its excellent catalytic properties .
Common Reagents and Conditions
Common reagents used in reactions involving palladium–titanium (1/3) include hydrogen, oxygen, and various organic compounds. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, although higher temperatures and pressures may be used for specific applications .
Major Products
The major products formed from reactions involving palladium–titanium (1/3) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the major products are typically reduced organic compounds, while in oxidation reactions, the major products are oxidized organic compounds .
Scientific Research Applications
Palladium–titanium (1/3) has a wide range of scientific research applications, including:
Catalysis: Palladium–titanium (1/3) is widely used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and cross-coupling reactions.
Materials Science: The compound is used in the development of advanced materials, such as coatings and thin films, due to its thermal stability and resistance to corrosion.
Biology and Medicine:
Mechanism of Action
The mechanism of action of palladium–titanium (1/3) is primarily based on its catalytic properties. The palladium component acts as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The titanium component provides structural stability and enhances the overall performance of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to palladium–titanium (1/3) include other palladium-based catalysts, such as palladium–platinum and palladium–rhodium compounds. These compounds also exhibit excellent catalytic properties and are used in various applications .
Uniqueness
Palladium–titanium (1/3) is unique due to its combination of palladium and titanium, which results in a material with enhanced thermal stability and resistance to corrosion compared to other palladium-based catalysts. Additionally, the compound’s ability to undergo various chemical reactions under mild conditions makes it a versatile and valuable material in scientific research and industrial applications .
Properties
CAS No. |
12671-51-1 |
|---|---|
Molecular Formula |
PdTi3 |
Molecular Weight |
250.02 g/mol |
IUPAC Name |
palladium;titanium |
InChI |
InChI=1S/Pd.3Ti |
InChI Key |
YCLIEEKNMDAQIY-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ti].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)





![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)


![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)


